Diethyl (3,3-diethoxypropyl)phosphonate is a chemical compound with the molecular formula C11H25O5P . It is a clear light yellow to orange liquid .
The synthesis of phosphonates like Diethyl (3,3-diethoxypropyl)phosphonate often involves the use of palladium catalysts for cross-coupling reactions with various H-phosphonate diesters . Other methods include reactions with diaryliodonium salts in the presence of a base under visible-light illumination .
The molecular structure of Diethyl (3,3-diethoxypropyl)phosphonate consists of 11 carbon atoms, 25 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom . The InChI Key is WKPXMGJOGYEGNW-UHFFFAOYSA-N .
The acid-catalysed hydrolysis of Diethyl (3,3-diethoxypropyl)phosphonate has been studied in aqueous dioxan solutions . The reactions follow an A1 type mechanism with the inductive effect of the phosphonated substituent having only a minor influence .
Diethyl (3,3-diethoxypropyl)phosphonate is a clear light yellow to orange liquid . Its refractive index is between 1.4290 to 1.4320 at 20°C, 589 nm .
Diethyl (3,3-diethoxypropyl)phosphonate is a chemical compound classified as a phosphonate. Its IUPAC name is diethyl (3,3-diethoxypropyl)phosphonate, and it has a molecular formula of with a molecular weight of approximately 268.29 g/mol. The compound is primarily used in various scientific applications due to its unique chemical properties and reactivity.
Diethyl (3,3-diethoxypropyl)phosphonate falls under the category of organophosphorus compounds. It is characterized by the presence of phosphorus in its structure, which contributes to its reactivity and potential applications in organic synthesis and material science.
The synthesis of diethyl (3,3-diethoxypropyl)phosphonate typically involves the reaction of diethyl phosphite with 3-bromo-1-propanol or similar alkyl halides. This reaction is generally carried out under basic conditions to facilitate nucleophilic substitution.
Diethyl (3,3-diethoxypropyl)phosphonate features a phosphonate group attached to a propyl chain with two ethoxy groups. The structure can be represented using the following SMILES notation: CCOC(CCP(=O)(OCC)OCC)OCC.
Diethyl (3,3-diethoxypropyl)phosphonate participates in various chemical reactions typical of phosphonates, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for diethyl (3,3-diethoxypropyl)phosphonate primarily involves nucleophilic attack on the phosphorus atom by nucleophiles or hydroxide ions during hydrolysis. This leads to the cleavage of the P-O bond and formation of phosphonic acid derivatives.
Diethyl (3,3-diethoxypropyl)phosphonate has several scientific uses:
Diethyl (3,3-diethoxypropyl)phosphonate (CAS 15110-17-5) is systematically named 3-diethoxyphosphoryl-1,1-diethoxypropane under IUPAC conventions. Its molecular formula is C₁₁H₂₅O₅P (MW 268.29 g/mol), featuring a hybrid structure with two functional domains:
The SMILES notation (CCOC(CCP(=O)(OCC)OCC)OCC) and molecular graph (Fig. 1) illustrate its connectivity. Key structural identifiers include:
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Registry | 15110-17-5 |
| MDL Number | MFCD00800259 |
| PubChem CID | 328856 |
| InChI Key | WKPXMGJOGYEGNW-UHFFFAOYSA-N |
| Refractive Index | 1.4290–1.4320 (20°C) |
The liquid exhibits orange-to-yellow coloration due to minor impurities and requires stabilization with ≤1% Na₂CO₃ to prevent decomposition [5].
Phosphonate chemistry evolved significantly through foundational methodologies:
Diethyl (3,3-diethoxypropyl)phosphonate exemplifies advances in functional group compatibility, combining hydrolytically sensitive acetal groups with reactive phosphonate esters.
This compound serves as a molecular "linchpin" integrating two key chemical domains:
Its bifunctionality enables applications in:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5